molecular formula C25H20FNO3 B2892086 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-87-4

1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2892086
CAS No.: 902623-87-4
M. Wt: 401.437
InChI Key: PQIUJJYXOPMPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinolone moiety, which is structurally characterized by an aromatic benzene ring where a ketone group replaces one carbon and nitrogen replaces another carbon .


Molecular Structure Analysis

The compound contains a quinolone core, a methoxy group at the 6-position, a 3-fluorophenylmethyl group at the 1-position, and a 4-methylbenzoyl group at the 3-position. These functional groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group in the quinolone core and the benzoyl group could undergo nucleophilic addition reactions. The methoxy group might undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carbonyl, methoxy, and fluorophenyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, due to its complex structure, has been a subject of various synthetic and chemical property studies. For instance, Nishimura and Saitoh (2016) demonstrated the improved synthesis of a key intermediate in drug discoveries, highlighting the efficiency of the telescoping process which significantly increased the total yield while maintaining purity, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016). This technique emphasizes the relevance of optimizing synthetic pathways for compounds of interest in pharmaceutical research.

Fluorescence and Biochemical Applications

Quinoline derivatives, including structures similar to the compound , are known for their efficient fluorescence. Such properties are utilized in biochemistry and medicine for studying various biological systems. Aleksanyan, Hambardzumyan, et al. (2013) discussed the synthesis and transformations of quinoline derivatives, underlining their potential as antioxidants and radioprotectors, as well as their applications as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013). This points to the compound's utility in developing sensitive and selective compounds for biological studies.

Antitumor Agents

In the realm of oncology, the compound's derivatives have been explored for their cytotoxic activities. Chou, Tsai, et al. (2010) designed and synthesized novel 2-phenylquinolin-4-one derivatives, evaluating their significant inhibitory activity against tumor cell lines. This research underscores the potential of such compounds in the development of new anticancer drug candidates (Chou, Tsai, et al., 2010).

Tubulin Polymerization Inhibition

The compound and its derivatives have also been investigated for their role in inhibiting tubulin polymerization, a crucial mechanism affecting cell division in cancer cells. Minegishi, Futamura, et al. (2015) identified a derivative with promising antiproliferative activity toward human cancer cells, suggesting its mechanism of action involves tubulin polymerization inhibition (Minegishi, Futamura, et al., 2015).

Eco-friendly Synthesis

The compound's derivatives have been synthesized using eco-friendly protocols, highlighting the importance of green chemistry in the development of pharmaceutical agents. Yadav, Vagh, et al. (2020) developed a simple, efficient, and environmentally friendly method for synthesizing novel derivatives, emphasizing operational simplicity and the use of water as a solvent (Yadav, Vagh, et al., 2020).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that many quinolone derivatives have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer activities .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-6-8-18(9-7-16)24(28)22-15-27(14-17-4-3-5-19(26)12-17)23-11-10-20(30-2)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIUJJYXOPMPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.